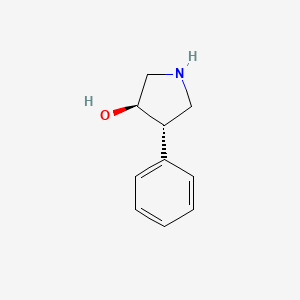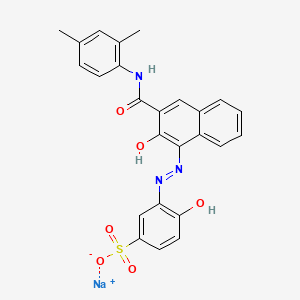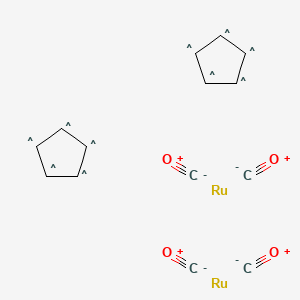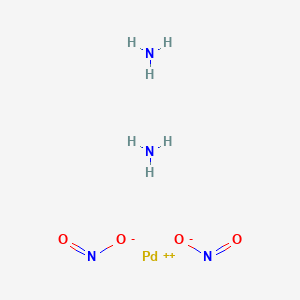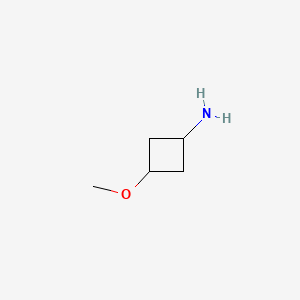
3-Methoxycyclobutanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Methoxycyclobutanamine and its derivatives involves various strategies, including Lewis acid-catalyzed cascade constructions and photochemical routes. Yao and Shi (2007) described the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from Arylmethylenecyclopropanes and 1,1,3-Triarylprop-2-yn-1-ols or their methyl ethers, suggesting a plausible Meyer-Schuster rearrangement mechanism (Yao & Shi, 2007).
Molecular Structure Analysis
The molecular structure of 3-Methoxycyclobutanamine derivatives has been explored through photoelectron spectra and semi-empirical calculations. Stunnenberg, Cerfontain, and Terpstra (2010) reported on the electronic structures of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers, highlighting the minor effects of methoxy group orientations on π levels due to planar or nearly planar structures (Stunnenberg, Cerfontain, & Terpstra, 2010).
Chemical Reactions and Properties
3-Methoxycyclobutanamine undergoes a range of chemical reactions, including cycloadditions and rearrangements. Matsuo et al. (2009) demonstrated formal [4+2] cycloaddition between 3-ethoxycyclobutanones and silyl enol ethers, resulting in highly oxygenated cyclohexanone derivatives, showcasing the compound's versatility in synthetic chemistry (Matsuo, Negishi, & Ishibashi*, 2009).
Physical Properties Analysis
The physical properties of 3-Methoxycyclobutanamine derivatives, such as boiling points, melting points, and solubility, are crucial for their handling and application in synthesis. However, specific studies focusing on these properties were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 3-Methoxycyclobutanamine derivatives, are essential for their application in organic synthesis. For instance, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reported by Matsuo et al. (2008) provides insight into the regioselectivity and diastereoselectivity achievable with these compounds (Matsuo, Sasaki, Tanaka, & Ishibashi*, 2008).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Bioactivity
3-Methoxycyclobutanamine and related compounds have been explored in various chemical synthesis and bioactivity studies. For instance, research on the synthesis of new nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts highlighted the chemical's potential in creating compounds with specific bioactive properties, including molluscicidal agents against snails responsible for Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014). These compounds, derived from reactions involving thiosemicarbazide and various diones, exhibit redox characteristics making them useful as chelating agents for metal ions in aqueous media.
Analytical Methodologies and Detection
In the context of detecting new psychoactive substances (NPS), the study of 3-Methoxyphencyclidine (3-MeO-PCP) and related compounds provides insights into the metabolic fate of these drugs in biological systems. The research offers a foundation for developing standard urine screening approaches to detect such substances, contributing significantly to forensic toxicology and public health (Michely et al., 2017). The methodologies involve advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS), to identify and quantify these drugs and their metabolites.
Antimicrobial Activities
Research has also delved into the antimicrobial potential of compounds derived from 3-Methoxycyclobutanamine. The synthesis, characterization, and antimicrobial activity studies of Schiff bases derived from thiazoles and 3-methoxysalicylaldehyde, and their metal complexes, have demonstrated significant activity against various microorganisms. These findings open avenues for the development of new antimicrobial agents, showcasing the broad potential of 3-Methoxycyclobutanamine derivatives in therapeutic applications (Yilmaz & Cukurovalı, 2003).
Safety And Hazards
3-Methoxycyclobutanamine is harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation and serious eye damage . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-methoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHBPUHGUPFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693370, DTXSID201306039 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclobutanamine | |
CAS RN |
1234615-98-5, 1363381-00-3 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYCYCLOBUTANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



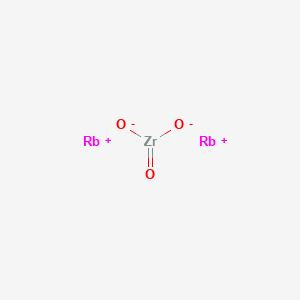
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)
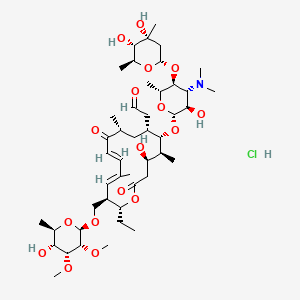

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

